2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile
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Overview
Description
Trelagliptin is a pharmaceutical compound used primarily for the treatment of type 2 diabetes mellitus. It is a highly selective dipeptidyl peptidase-4 inhibitor, which helps to regulate blood glucose levels by preventing the inactivation of incretin hormones. This compound is known for its once-weekly dosing regimen, which enhances patient adherence compared to other similar medications that require daily administration .
Preparation Methods
Trelagliptin can be synthesized through various methods. One common approach involves the mechanochemical salinization method, where trelagliptin solvates are milled with succinic acid in a mole ratio of 1:1. Liquid-assisted grinding with ethanol or methanol can also be used to prepare trelagliptin succinate . Another method involves recrystallization, where the crude product is dissolved in an aliphatic alcohol solvent, followed by cooling, crystallization, filtering, washing, and drying to obtain the refined product .
Chemical Reactions Analysis
Trelagliptin undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are essential for the metabolic processing of trelagliptin in the body.
Substitution Reactions: Common reagents used in these reactions include various solvents and acids.
Major Products: The primary product formed from these reactions is trelagliptin succinate, which is the active pharmaceutical ingredient used in medications.
Scientific Research Applications
Trelagliptin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to treat type 2 diabetes mellitus by inhibiting dipeptidyl peptidase-4, thereby increasing the levels of incretin hormones and improving insulin secretion . In chemistry, it is studied for its unique molecular structure and interactions with other compounds. In biology, it is used to explore the mechanisms of enzyme inhibition and its effects on cellular processes .
Mechanism of Action
Trelagliptin exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4. This enzyme is responsible for the inactivation of incretin hormones, which play a crucial role in regulating insulin secretion and blood glucose levels. By inhibiting dipeptidyl peptidase-4, trelagliptin increases the levels of active incretin hormones, thereby enhancing insulin secretion and improving glycemic control in patients with type 2 diabetes mellitus .
Comparison with Similar Compounds
Trelagliptin is unique among dipeptidyl peptidase-4 inhibitors due to its once-weekly dosing regimen. Similar compounds include alogliptin, sitagliptin, linagliptin, teneligliptin, anagliptin, and vildagliptin, which typically require daily administration . Trelagliptin’s extended dosing interval offers a significant advantage in terms of patient compliance and convenience .
Properties
Molecular Formula |
C18H22FN5O2 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-[[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile |
InChI |
InChI=1S/C18H22FN5O2/c1-22-17(25)8-16(23-6-2-3-15(21)11-23)24(18(22)26)10-13-7-14(19)5-4-12(13)9-20/h4-5,7,15-16H,2-3,6,8,10-11,21H2,1H3 |
InChI Key |
PXRFGJXABJAVAW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N |
Origin of Product |
United States |
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